molecular formula C14H11Br2NO B2377769 2-[(Benzylimino)methyl]-4,6-dibromobenzenol CAS No. 143251-21-2

2-[(Benzylimino)methyl]-4,6-dibromobenzenol

Cat. No. B2377769
CAS RN: 143251-21-2
M. Wt: 369.056
InChI Key: MBAKLDOTTWOQOV-RQZCQDPDSA-N
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Description

“2-[(Benzylimino)methyl]-4,6-dibromobenzenol” is a chemical compound with the molecular formula C14H11Br2NO. Its average mass is 369.051 Da and its monoisotopic mass is 366.920715 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel Schiff base compound named as phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate was synthesized by the chemical reaction of benzylamine and 4-carboxybenzaldehyde in ethanol . Another study reported the synthesis of N-substituted 2-(benzylimino)-4-styryl-2,5-dihydrofuran-3-carboxamides by reaction of 2-imino-2,5-dihydrofuran-3-carboxamides with benzylamine in glacial acetic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction technique . The crystal packing is mainly stabilized by N-H···O and comparatively weak C-H···O bonding between the cation and anion and further stabilized by weak C-H and C-O interactions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of functionally substituted 2-imino-2,5-dihydrofurans with benzylamine in glacial acetic acid afforded 2-(benzylimino)-4-(2-phenylethenyl)-2,5-dihydrofuran-3-carboxamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C14H11Br2NO, average mass 369.051 Da, and monoisotopic mass 366.920715 Da .

Scientific Research Applications

Organometallic Chemistry

  • A study focused on the C-H bond activation of alkyl-substituted benzenes by cationic platinum(II) complexes highlights the reactivity of similar compounds in organometallic contexts (Driver et al., 2005).

Antibacterial and Catalytic Activity

  • The functionalization of Schiff base ligands with electron-withdrawing groups, as in the case of certain derivatives of 2-[(Benzylimino)methyl]-4,6-dibromobenzenol, has been found to enhance antibacterial activity. However, this functionalization also results in reduced catalytic activity due to increased steric hindrance (Feng et al., 2014).

Corrosion Inhibition

  • A theoretical study on benzimidazole derivatives, which are structurally related to this compound, demonstrated their potential as corrosion inhibitors for mild steel (Obot & Obi-Egbedi, 2010).

Electrochemical Properties

  • Investigations into Schiff bases containing the azo group and their metal complexes, which are structurally similar to this compound, have revealed unique electrochemical properties useful in various chemical applications (Ispir, 2009).

Safety and Hazards

The safety data sheet for “2-[(Benzylimino)methyl]-4,6-dibromobenzenol” can be viewed and downloaded for free at Echemi.com .

Future Directions

The synthesis of new 2-imino-2,5-dihydrofuran derivatives, development of new methods for their preparation, and study of their possible uses are important problems . The spectral modulation of similar compounds in the presence of transition metal ions paves the way for the construction of a calibration curve in the context of its fluorescence signaling potential .

properties

IUPAC Name

2-(benzyliminomethyl)-4,6-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h1-7,9,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAKLDOTTWOQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=C(C(=CC(=C2)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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